REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:19][CH3:20])(=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15]>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[C:13]([C:12]([O:19][CH3:20])=[O:18])[C:14]([O:16][CH3:17])=[O:15])([O-:3])=[O:2]
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Name
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|
Quantity
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75.5 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
73 g
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Type
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reactant
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Smiles
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C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The product of melting point 78°-80° C. was obtained in 96% yield
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |